

# DWP-05195 for Pain Management Research: A Technical Guide

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## Compound of Interest

Compound Name: DWP-05195

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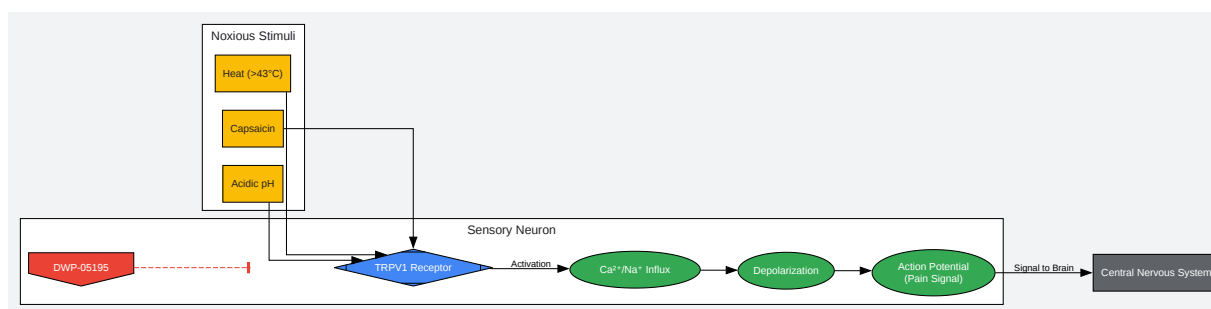
This in-depth technical guide provides a comprehensive overview of **DWP-05195**, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, for its application in pain management research. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visualizations of relevant biological pathways and workflows.

## Core Concepts: Mechanism of Action

**DWP-05195** is a TRPV1 antagonist developed for the management of pain.<sup>[1][2]</sup> The TRPV1 receptor, a non-selective cation channel, is a key player in the transduction of pain signals. It is activated by various noxious stimuli, including heat, capsaicin (the active component of chili peppers), and endogenous inflammatory mediators.<sup>[1]</sup> Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily calcium and sodium, resulting in depolarization and the transmission of pain signals to the central nervous system. **DWP-05195** competitively inhibits the transduction of these pain signals by blocking the TRPV1 receptor.<sup>[1]</sup>

## Signaling Pathway of TRPV1 Antagonism in Nociception

The following diagram illustrates the signaling pathway of a sensory neuron in response to noxious stimuli and the inhibitory action of **DWP-05195**.



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**Figure 1:** Mechanism of TRPV1 antagonism by **DWP-05195**.

## Preclinical Research

**DWP-05195** has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy, suggesting its potential efficacy in treating neuropathic pain conditions.[1]

## Experimental Protocols for Preclinical Pain Models

While specific preclinical studies for **DWP-05195** are not publicly detailed, standard and widely accepted animal models for neuropathic and diabetic pain are often employed in drug development.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

- Animal Model: Adult male Sprague-Dawley rats are typically used.
- Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve.

- Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. Thermal hyperalgesia is measured using a plantar test device. Testing is conducted before surgery and at multiple time points post-surgery.
- Drug Administration: **DWP-05195** or vehicle is administered orally at various doses to assess its effect on pain thresholds.

Diabetic Neuropathy Model (e.g., Streptozotocin-induced):

- Animal Model: Adult male mice or rats are used.
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic state.
- Behavioral Testing: Similar to the neuropathic pain model, mechanical allodynia and thermal hyperalgesia are assessed at baseline and at regular intervals after the onset of diabetes.
- Drug Administration: **DWP-05195** or vehicle is administered to evaluate its impact on diabetic neuropathic pain.

## Clinical Research: First-in-Human Study

A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study was conducted to evaluate the pharmacodynamics, pharmacokinetics, safety, and tolerability of **DWP-05195** in healthy volunteers.[2]

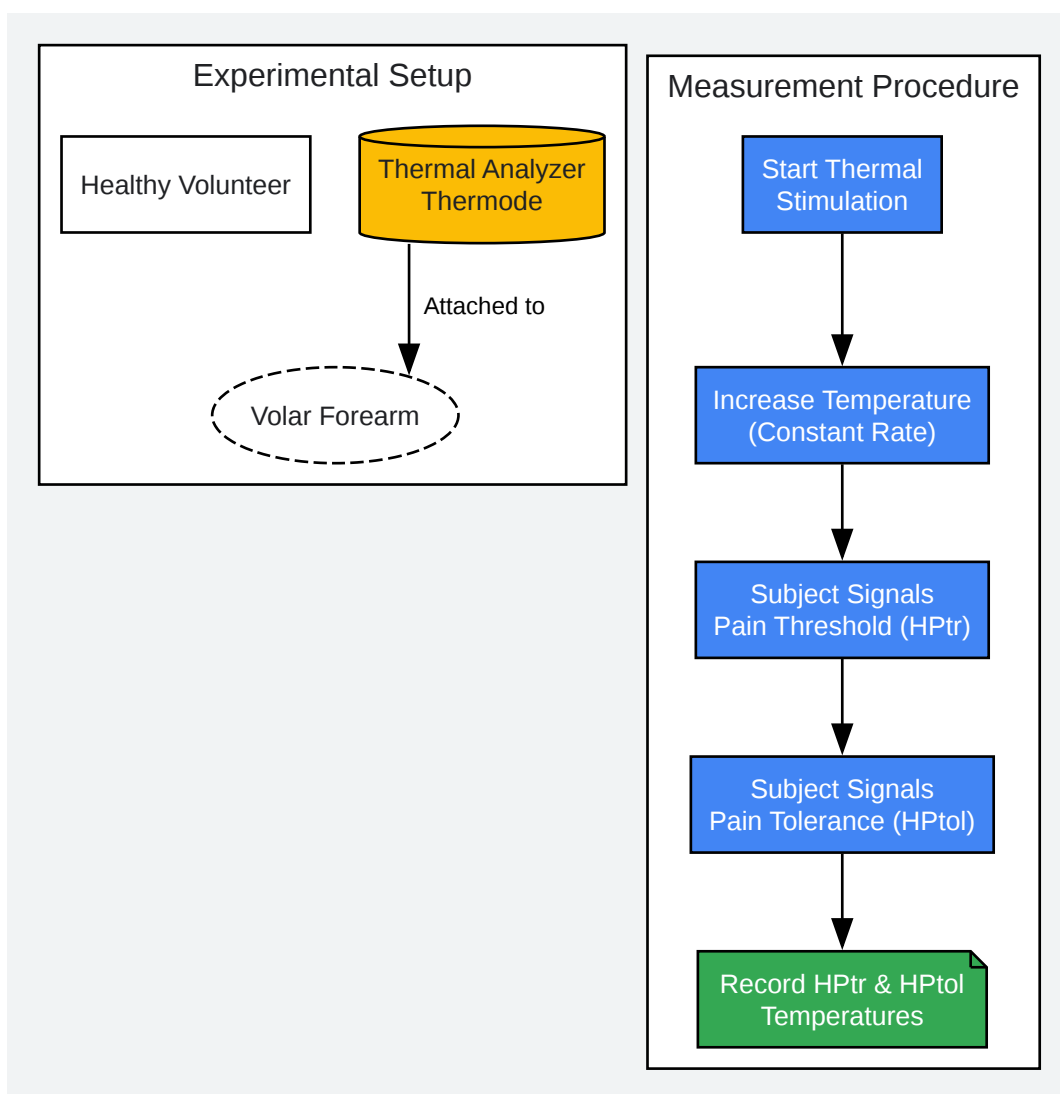
## Experimental Protocol: Thermal Pain Assessment

The study assessed the pharmacodynamic effects of **DWP-05195** using quantitative sensory testing to measure heat pain threshold (HPtr) and heat pain tolerance (HPtol).

- Equipment: A thermal sensory analyzer is used to deliver controlled thermal stimuli.
- Procedure:
  - A thermode is attached to the volar surface of the subject's forearm.

- The temperature of the thermode is increased at a constant rate.
- Heat Pain Threshold (HPtr): Subjects are instructed to signal the moment the sensation of heat becomes painful.
- Heat Pain Tolerance (HPtol): Subjects are instructed to signal when the painful heat sensation becomes intolerable.
- Data Collection: The temperatures at which the HPtr and HPtol are reached are recorded. Measurements are taken at baseline and at multiple time points after drug administration.

The following diagram illustrates the experimental workflow for the clinical trial's thermal pain assessment.



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**Figure 2:** Workflow for thermal pain assessment in the clinical study.

## Quantitative Data Summary

The clinical study demonstrated a dose-dependent increase in plasma concentrations of **DWP-05195**. Correspondingly, a dose-dependent increase in both heat pain threshold and heat pain tolerance was observed.[2]

Table 1: Summary of Pharmacokinetic Parameters of **DWP-05195** in a Single Ascending Dose Study

Dose Group (mg)	N	Cmax (ng/mL)	AUClast (ng·h/mL)
10	8	25.5 ± 9.9	153.1 ± 48.9
20	8	49.8 ± 18.3	315.7 ± 112.5
50	8	130.2 ± 39.5	864.9 ± 268.1
100	8	255.1 ± 78.4	1855.2 ± 598.3
150	8	380.5 ± 112.6	2987.6 ± 945.2
250	8	610.8 ± 189.7	5012.3 ± 1654.8
400	8	950.1 ± 298.5	8123.4 ± 2547.9
600	8	1350.6 ± 420.1	12015.7 ± 3890.1

Data are presented as  
mean ± standard  
deviation.

Table 2: Mean Change from Baseline in Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) after Single Doses of **DWP-05195**

Dose Group (mg)	Time Point	Mean $\Delta$ HPtr (°C)	Mean $\Delta$ HPtol (°C)
Placebo	1h	0.4 ± 0.8	0.3 ± 0.7
3h	0.6 ± 1.1	-0.1 ± 1.0	
50	1h	1.1 ± 1.5	0.9 ± 1.3
3h	1.3 ± 1.7	1.1 ± 1.4	
150	1h	1.8 ± 1.9	1.5 ± 1.6
3h	2.1 ± 2.0	1.7 ± 1.8	
400	1h	2.5 ± 2.2	2.0 ± 1.9
3h	2.9 ± 2.4	2.3 ± 2.1	
600	1h	3.3 ± 2.5	2.6 ± 2.2
3h	3.5 ± 2.6	2.8 ± 2.3	

Data are presented as  
mean ± standard  
deviation.

## Safety and Tolerability

In the first-in-human study, **DWP-05195** was well tolerated in single doses up to 600 mg and in multiple doses up to 400 mg.[2] The observed adverse events were generally mild to moderate in severity.

## Conclusion

**DWP-05195**, a novel TRPV1 antagonist, has shown promising results in early-phase clinical research for pain management. Its mechanism of action, targeting the TRPV1 receptor, offers a potential new avenue for treating various pain conditions. The dose-dependent increases in heat pain threshold and tolerance, coupled with a favorable safety profile in healthy volunteers, support the continued investigation of **DWP-05195** as a therapeutic agent for pain. Further research, including efficacy studies in patient populations, is warranted to fully elucidate its clinical potential.

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## References

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